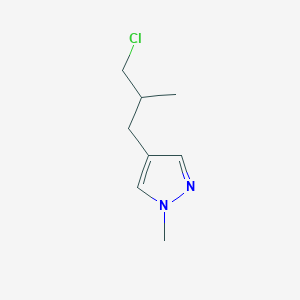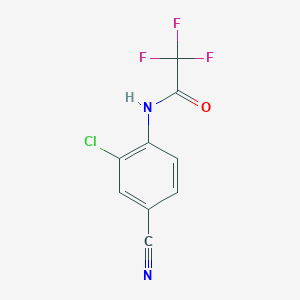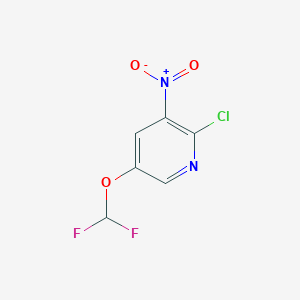
2-Chloro-5-(difluoromethoxy)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(difluoromethoxy)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, difluoromethoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-3-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with difluoromethoxy reagents under controlled conditions to introduce the difluoromethoxy group. Subsequent nitration using nitric acid or other nitrating agents results in the formation of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-chloro-5-(difluoromethoxy)-3-aminopyridine.
Oxidation: Formation of oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
2-Chloro-5-(difluoromethoxy)-3-nitropyridine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the development of agrochemicals and materials science for creating novel compounds with desired properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(difluoromethoxy)pyrimidine
- 2-Chloro-5-(trifluoromethoxy)pyridine
- 2-Chloro-3-nitropyridine
Comparison: 2-Chloro-5-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both difluoromethoxy and nitro groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For instance, 2-Chloro-5-(difluoromethoxy)pyrimidine lacks the nitro group, which significantly alters its chemical behavior and applications.
Propriétés
Formule moléculaire |
C6H3ClF2N2O3 |
|---|---|
Poids moléculaire |
224.55 g/mol |
Nom IUPAC |
2-chloro-5-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-5-4(11(12)13)1-3(2-10-5)14-6(8)9/h1-2,6H |
Clé InChI |
CZQZNDCTLHRUFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


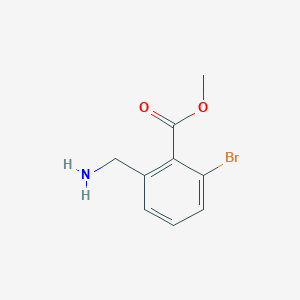
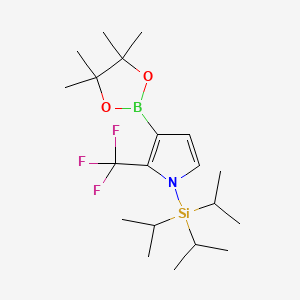
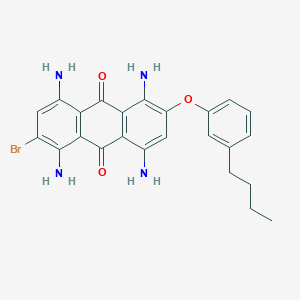
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)

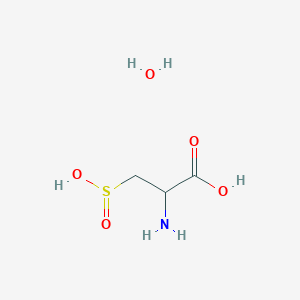
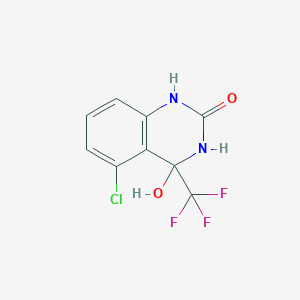
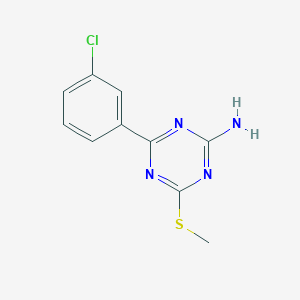
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
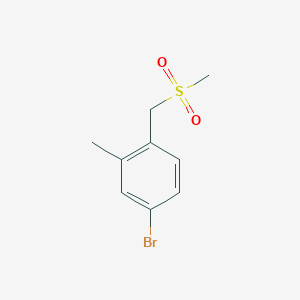
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
